Cas no 824937-45-3 (methyl 1-(4-aminophenyl)cyclopropanecarboxylate)

methyl 1-(4-aminophenyl)cyclopropanecarboxylate structure
824937-45-3 structure
Product Name:methyl 1-(4-aminophenyl)cyclopropanecarboxylate
CAS-Nr.:824937-45-3
MF:C11H13NO2
MW:191.226423025131
MDL:MFCD20693763
CID:690419
PubChem ID:58841079
Update Time:2025-06-08

methyl 1-(4-aminophenyl)cyclopropanecarboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Cyclopropanecarboxylic acid, 1-(4-aminophenyl)-, methyl ester
    • 1-(4-amino-phenyl)-cyclopropanecarboxylic acid methyl ester
    • methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate
    • Methyl 1-(4-aminophenyl)cyclopropanecarboxylate
    • DTXSID10730402
    • HHUXVTQTBMIHPK-UHFFFAOYSA-N
    • 824937-45-3
    • DB-353968
    • methyl1-(4-aminophenyl)cyclopropanecarboxylate
    • MFCD20693763
    • EN300-907325
    • AKOS025404202
    • Z1262626745
    • 1-(4-Aminophenyl)-cyclopropanecarboxylic acid methyl ester
    • AS-39900
    • SY259356
    • ZHB93745
    • CS-W000567
    • SCHEMBL1465475
    • methyl 1-(4-aminophenyl)cyclopropanecarboxylate
    • MDL: MFCD20693763
    • Inchi: 1S/C11H13NO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3
    • InChI-Schlüssel: HHUXVTQTBMIHPK-UHFFFAOYSA-N
    • Lächelt: O=C(C1(CC1)C1C=CC(N)=CC=1)OC

Berechnete Eigenschaften

  • Genaue Masse: 191.094628657g/mol
  • Monoisotopenmasse: 191.094628657g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 227
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topologische Polaroberfläche: 52.3Ų

Experimentelle Eigenschaften

  • Dichte: 1.227

methyl 1-(4-aminophenyl)cyclopropanecarboxylate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
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Methyl 1-(4-aMinophenyl)cyclopropanecarboxylate
824937-45-3 95%
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methyl 1-(4-aminophenyl)cyclopropanecarboxylate
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Apollo Scientific
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eNovation Chemicals LLC
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methyl 1-(4-aminophenyl)cyclopropanecarboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  6 h, rt
1.2 Reagents: Sodium bicarbonate ;  neutralized
Referenz
α-Substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as potent and stereospecific TRPV1 antagonists
Chung, Jae-Uk; et al, Bioorganic & Medicinal Chemistry, 2007, 15(18), 6043-6053

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Stannous chloride Solvents: Ethyl acetate ;  4 h, 75 °C; 75 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Ethyl acetate ,  Water ;  pH 10, rt
Referenz
Novel propanamides as fatty acid amide hydrolase inhibitors
Deplano, Alessandro; et al, European Journal of Medicinal Chemistry, 2017, 136, 523-542

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
2.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  6 h, rt
2.2 Reagents: Sodium bicarbonate ;  neutralized
Referenz
α-Substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as potent and stereospecific TRPV1 antagonists
Chung, Jae-Uk; et al, Bioorganic & Medicinal Chemistry, 2007, 15(18), 6043-6053

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  1′-[Bis(1,1-dimethylethyl)phosphino]-1,2,3,4,5-pentaphenylferrocene Solvents: Tetrahydrofuran ;  1 min, rt; 30 min, rt
1.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether ,  Water ;  rt
Referenz
Synthesis of Substituted Cyclopropanecarboxylates via Room Temperature Palladium-Catalyzed α-Arylation of Reformatsky Reagents
Greszler, Stephen N. ; et al, Organic Letters, 2017, 19(10), 2490-2493

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 20 min, rt; rt → 0 °C
1.2 0 °C; 30 min, 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Solvents: Water ;  0 °C
2.1 Reagents: Stannous chloride Solvents: Ethyl acetate ;  4 h, 75 °C; 75 °C → rt
2.2 Reagents: Ammonium hydroxide Solvents: Ethyl acetate ,  Water ;  pH 10, rt
Referenz
Novel propanamides as fatty acid amide hydrolase inhibitors
Deplano, Alessandro; et al, European Journal of Medicinal Chemistry, 2017, 136, 523-542

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Zinc ,  Hydrochloric acid Solvents: Water ;  2 min, rt
1.2 Reagents: Bromine Solvents: Tetrahydrofuran ;  23 °C → 40 °C
1.3 40 °C → 55 °C; 3 h, 55 °C; 55 °C → rt
2.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  1′-[Bis(1,1-dimethylethyl)phosphino]-1,2,3,4,5-pentaphenylferrocene Solvents: Tetrahydrofuran ;  1 min, rt; 30 min, rt
2.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether ,  Water ;  rt
Referenz
Synthesis of Substituted Cyclopropanecarboxylates via Room Temperature Palladium-Catalyzed α-Arylation of Reformatsky Reagents
Greszler, Stephen N. ; et al, Organic Letters, 2017, 19(10), 2490-2493

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 -
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 20 min, rt; rt → 0 °C
2.2 0 °C; 30 min, 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
2.3 Solvents: Water ;  0 °C
3.1 Reagents: Stannous chloride Solvents: Ethyl acetate ;  4 h, 75 °C; 75 °C → rt
3.2 Reagents: Ammonium hydroxide Solvents: Ethyl acetate ,  Water ;  pH 10, rt
Referenz
Novel propanamides as fatty acid amide hydrolase inhibitors
Deplano, Alessandro; et al, European Journal of Medicinal Chemistry, 2017, 136, 523-542

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Hydrochloric acid Solvents: Methanol
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide
3.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  6 h, rt
3.2 Reagents: Sodium bicarbonate ;  neutralized
Referenz
α-Substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as potent and stereospecific TRPV1 antagonists
Chung, Jae-Uk; et al, Bioorganic & Medicinal Chemistry, 2007, 15(18), 6043-6053

methyl 1-(4-aminophenyl)cyclopropanecarboxylate Raw materials

methyl 1-(4-aminophenyl)cyclopropanecarboxylate Preparation Products

methyl 1-(4-aminophenyl)cyclopropanecarboxylate Lieferanten

Amadis Chemical Company Limited
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(CAS:824937-45-3)methyl 1-(4-aminophenyl)cyclopropanecarboxylate
Bestellnummer:A864401
Bestandsstatus:in Stock
Menge:250mg/1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:46
Preis ($):208.0/386.0
Email:sales@amadischem.com

methyl 1-(4-aminophenyl)cyclopropanecarboxylate Verwandte Literatur

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Amadis Chemical Company Limited
(CAS:824937-45-3)methyl 1-(4-aminophenyl)cyclopropanecarboxylate
A864401
Reinheit:99%/99%
Menge:250mg/1g
Preis ($):208.0/386.0
Email